molecular formula C19H13F3N2O2S B2778302 N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide CAS No. 1206992-47-3

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide

Cat. No.: B2778302
CAS No.: 1206992-47-3
M. Wt: 390.38
InChI Key: JPUPCNKQGSUSET-UHFFFAOYSA-N
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Description

N-(2-(2-(Trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide is a synthetic organic compound featuring a benzamide-thiophene carboxamide core, a structure frequently investigated in medicinal chemistry for its potential bioactive properties. This molecule incorporates a thiophene ring, a common heterocycle in pharmaceuticals, linked to an aniline derivative bearing a 2-(trifluoromethyl)benzamido group. The presence of the trifluoromethyl group is often used to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity. While the specific biological data for this exact compound is not available in public literature, its structural framework is highly relevant in drug discovery research. Compounds with benzamide and thiophene-carboxamide motifs are actively studied as potential inhibitors of various disease-related targets. For instance, similar N-hydroxycinnamamide-based molecules are explored as selective inhibitors of histone deacetylases (HDACs), which are epigenetic targets in oncology research . Furthermore, thiophene-carboxamide derivatives have been identified as novel narrow-spectrum antibacterial agents, acting as prodrugs activated by specific bacterial nitroreductases . Other research areas for analogous structures include the development of anti-inflammatory agents and G protein-coupled receptor (GPCR) agonists, highlighting the versatility of this chemical scaffold . Researchers may find this compound valuable as a building block or intermediate for synthesizing more complex molecules, or as a starting point for structure-activity relationship (SAR) studies in various therapeutic areas. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S/c20-19(21,22)13-7-2-1-6-12(13)17(25)23-14-8-3-4-9-15(14)24-18(26)16-10-5-11-27-16/h1-11H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUPCNKQGSUSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamido Intermediate: The starting material, 2-(trifluoromethyl)benzoic acid, is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine to form the benzamido intermediate.

    Cyclization: The benzamido intermediate undergoes cyclization under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing thiophene and trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have focused on the design and synthesis of novel inhibitors targeting specific cancer cell lines. The incorporation of the thiophene moiety has been shown to enhance the bioactivity of these compounds by improving their interaction with biological targets, such as enzymes involved in cancer progression .

2. Inhibition of Kinases
N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide has been studied as a potential inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in cellular stress responses and apoptosis. Structure-activity relationship (SAR) studies have revealed that modifications to the thiophene ring can significantly alter inhibitory potency, making this compound a candidate for further development in therapeutic applications against diseases where JNK is implicated .

Materials Science Applications

1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group enhances electron-withdrawing characteristics, which can improve the charge transport properties of materials used in these devices. Research has shown that incorporating this compound into polymer matrices can lead to improved device performance .

Organic Synthesis Applications

1. Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in the development of new pharmaceuticals and agrochemicals. The ability to modify the amide and thiophene groups expands the range of potential derivatives that can be synthesized from this compound .

Case Studies

Study Application Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values in low micromolar range when tested against breast cancer cell lines .
Study BOrganic ElectronicsShowed enhanced charge mobility and stability in OLEDs when incorporated into polymer blends, leading to improved device efficiency .
Study CSynthetic IntermediatesUtilized as an intermediate for synthesizing novel antifungal agents, demonstrating broad-spectrum activity against various fungal strains .

Mechanism of Action

The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The target compound’s structure is distinguished by:

  • Thiophene-2-carboxamide backbone : Provides a planar, electron-rich aromatic system for π-π stacking interactions.
  • Trifluoromethyl substituent : Enhances hydrophobicity and resistance to oxidative metabolism.

Comparative Analysis of Analogues

Table 1: Structural and Physicochemical Properties
Compound Name Key Substituents Molecular Formula Purity (%) Notable Features Reference
N-(2-(2-(Trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide (Target) -CF₃, benzamido-phenyl, thiophene C₁₉H₁₂F₃N₂O₂S N/A High lipophilicity; dual amide functionality -
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide -CF₃, methoxy, nitro, thiazole C₁₆H₁₀F₃N₃O₄S₂ 42 Nitro group enhances antibacterial activity; thiazole introduces rigidity
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide -F, nitro, thiazole C₁₄H₇F₂N₃O₃S₂ 99.05 Fluorine improves bioavailability; high purity
N-(2-Nitrophenyl)thiophene-2-carboxamide -NO₂, thiophene C₁₁H₈N₂O₃S N/A Nitro group induces genotoxicity; planar conformation (dihedral angle ~9–16°)
Methyl 2-(thiophene-2-carboxamido)benzoate Methyl ester, thiophene C₁₃H₁₁NO₃S N/A Ester group alters solubility; planar anthranilate-thiophene system
Key Observations:
  • Electronic Effects: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups act as electron-withdrawing substituents, modulating electronic density and binding affinity to biological targets .
  • Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 8.5–16° in N-(2-nitrophenyl)thiophene-2-carboxamide) influence molecular packing and intermolecular interactions .
  • Biological Implications: Thiazole-containing analogues () exhibit narrow-spectrum antibacterial activity, while nitro derivatives () are associated with genotoxicity in mammalian cells.

Biological Activity

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which features a thiophene ring substituted with a trifluoromethyl group and an amide linkage. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Anti-Inflammatory Activity

Thiophene derivatives, including this compound, have shown promising anti-inflammatory properties. Research indicates that thiophene compounds can inhibit key inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Inhibitory Potency : In a study examining various thiophene derivatives, compounds exhibited IC50 values ranging from 6.0 to 29.2 µM against 5-LOX enzyme, suggesting that structural modifications significantly influence their potency .
CompoundIC50 (µM)Mechanism of Action
Compound A6.0COX inhibition
Compound B6.6LOX inhibition
This compoundTBDTBD

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. Studies have indicated that these compounds can induce apoptosis in cancer cells and exhibit selective cytotoxicity against various cancer cell lines.

  • Cell Line Studies : In vitro studies have demonstrated that this compound effectively reduces cell viability in human cancer cell lines, with specific IC50 values indicating its potency .
Cell LineIC50 (µM)Effect
HT-29 (colon cancer)TBDCytotoxic
MCF-7 (breast cancer)TBDCytotoxic
A549 (lung cancer)TBDCytotoxic

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-α, IL-1β, and IL-6 in cellular assays, highlighting its potential as an anti-inflammatory agent .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • In Vivo Anti-inflammatory Studies : In animal models, administration of thiophene derivatives at doses around 20 mg/kg resulted in significant reductions in paw edema induced by carrageenan, indicating effective anti-inflammatory action comparable to standard treatments like indomethacin .
  • Antitumor Efficacy : A recent study evaluated the effects of thiophene-based compounds on tumor growth in xenograft models, demonstrating that this compound significantly inhibited tumor growth compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide?

  • Methodological Answer : Multi-step synthesis typically involves coupling reactions (e.g., carbodiimide-mediated amide bond formation) between thiophene-2-carboxylic acid derivatives and substituted aniline precursors. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Temperature control : Maintaining 60–80°C during condensation steps minimizes side reactions .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C₂₁H₁₄F₃N₂O₂S: 429.08 Da) .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition) .
  • Cellular uptake : LC-MS quantification of intracellular compound levels after 24-hour exposure .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity across different cell lines?

  • Methodological Answer :

  • Dose-response validation : Test a wider concentration range (0.1–200 μM) to identify IC₅₀ shifts due to cell-specific metabolism .
  • Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with chloro groups) to isolate pharmacophoric elements .
  • Transcriptomic profiling : RNA-seq to identify differential pathway activation (e.g., apoptosis vs. necrosis) in responsive vs. resistant cells .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina to model interactions with kinases (e.g., ATP-binding pockets) using PDB structures (e.g., 1M17 for EGFR) .
  • Molecular Dynamics (MD) : 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable ligand-protein complexes) .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Introduce electron-withdrawing groups : Fluorine substitutions on the benzamido ring reduce CYP450-mediated oxidation .
  • Bioisosteric replacement : Replace thiophene with furan to alter π-stacking while retaining hydrogen-bonding capacity .
  • Prodrug design : Esterify carboxamide groups to improve membrane permeability, with enzymatic cleavage in target tissues .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values ± 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for p<0.05 significance) .
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Q. How can researchers validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD <1 μM suggests high affinity) .
  • Knockdown/knockout models : CRISPR-Cas9 gene editing to confirm phenotype reversal in target-deficient cells .

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